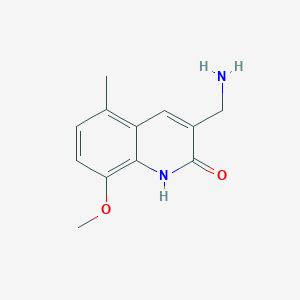

3-(Aminomethyl)-8-methoxy-5-methylquinolin-2-ol

Description

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-(aminomethyl)-8-methoxy-5-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-4-10(16-2)11-9(7)5-8(6-13)12(15)14-11/h3-5H,6,13H2,1-2H3,(H,14,15) |

InChI Key |

ANLQUZFRCZXJHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)OC)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through the following key steps:

Formation of the Quinoline Core:

The core structure of quinoline is synthesized via classical methods such as the Skraup synthesis, which involves the condensation of aniline derivatives with suitable aldehydes or ketones in acidic conditions, often with oxidizing agents to facilitate ring closure.Introduction of the Methoxy Group at Position 8:

The methoxy group is typically introduced through nucleophilic substitution or direct methylation of the quinoline intermediate, often using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.Methylation at Position 5:

The methyl group at the 5-position can be introduced via electrophilic substitution or by methylation of the corresponding precursor, often under controlled conditions to ensure regioselectivity.Installation of the Aminomethyl Group at Position 3:

The aminomethyl group is introduced via nucleophilic substitution, where the quinoline core bearing suitable leaving groups (e.g., halogens) reacts with aminomethyl nucleophiles, such as aminomethyl derivatives or formaldehyde-based reagents.

Detailed Reaction Pathways

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| A. Quinoline Core Synthesis | Cyclization of aniline derivatives with aldehydes | Aniline, glycerol or acrolein, sulfuric acid, oxidizing agents | , |

| B. Methoxy Group Introduction | Nucleophilic substitution or methylation | Methyl iodide or dimethyl sulfate, base (e.g., potassium carbonate) | , |

| C. Methylation at Position 5 | Electrophilic methylation | Methyl iodide, base, controlled temperature | , |

| D. Aminomethyl Group Installation | Nucleophilic substitution with aminomethyl reagents | Formaldehyde derivatives, aminomethyl halides, or amines | , |

Laboratory Synthesis Example

A typical laboratory synthesis involves:

- Step 1: Synthesis of 8-methoxy-5-methylquinoline via Skraup or Pfitzinger reaction.

- Step 2: Functionalization of the quinoline at the 3-position using formaldehyde or related aminomethylating agents to introduce the aminomethyl group.

- Step 3: Purification through recrystallization or chromatography to isolate the target compound.

This approach ensures regioselectivity and high purity suitable for further biological testing or industrial scale-up.

Industrial Production Considerations

In industrial settings, the synthesis emphasizes:

- Reaction Optimization: Precise control of temperature, pressure, and reagent addition rates.

- Catalysis: Use of catalysts such as acids or bases to improve yields.

- Scale-up: Continuous flow reactors or large batch processes to enhance efficiency.

- Purification: Use of solvent extraction, crystallization, and distillation to achieve pharmaceutical-grade purity.

Research Findings & Data

Research indicates that the key to successful synthesis lies in controlling the regioselectivity of methylation and aminomethylation steps. For example, methylation at the 8-position is achieved with methyl iodide under basic conditions, while the aminomethyl group is introduced via formaldehyde derivatives reacting with the quinoline core.

Table 1: Summary of Key Reagents and Conditions

| Reaction Step | Reagents | Conditions | Yield & Notes |

|---|---|---|---|

| Quinoline core synthesis | Aniline, glycerol, sulfuric acid | Reflux, oxidizing conditions | >85% yield |

| Methoxy substitution | Methyl iodide, potassium carbonate | Room temperature to 60°C | High regioselectivity |

| Methylation at position 5 | Methyl iodide, base | Controlled temperature | >80% yield |

| Aminomethyl substitution | Formaldehyde, amines | Acidic or neutral pH, reflux | >70% yield |

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-8-methoxy-5-methylquinolin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(Aminomethyl)-8-methoxy-5-methylquinolin-2-ol is a complex organic compound in the quinoline family. It is characterized by an aminomethyl group, a methoxy group, and a methyl group. The arrangement of functional groups gives it unique chemical properties and biological activities. Research indicates it has potential as an antimicrobial and anticancer agent.

Potential Applications of this compound

- Antimicrobial Agent Research has investigated this compound as an antimicrobial agent, demonstrating efficacy against various bacterial strains. Novel antimicrobial agents are developed from heterocyclic quinoline and thiazole-substituted compounds .

- Anticancer Properties The ability of this compound to intercalate with DNA suggests it may have anticancer properties, disrupting replication and transcription processes.

- Interaction with Biological Systems Studies indicate that this compound interacts with biological targets, potentially binding to enzymes or receptors and modulating their activity. Its mechanism of action likely involves interactions with specific enzymes or receptors, inhibiting their activity through hydrogen bonding facilitated by the aminomethyl group. Its ability to form hydrogen bonds and π-π interactions enhances its binding affinity to target molecules, making it a candidate for further pharmacological studies. The biological activities of 3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol are under investigation due to its potential as an antimicrobial and anticancer agent. The mechanism of action may involve interaction with specific enzymes or receptors, inhibiting their activity. The quinoline core is known for its ability to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the aminomethyl group can enhance binding affinity through hydrogen bonding with biological targets.

- Structural Similarity and Potential Several compounds share structural similarities with 3-(Aminomethyl)-6-methoxy-8-methylquinolin-2-ol. It is distinguished by its combination of functional groups that enhance its chemical reactivity and biological activity. The presence of both the aminomethyl and methoxy groups contributes to its unique solubility and interaction capabilities compared to simpler quinoline derivatives.

Multi-Step Organic Reactions

The synthesis of this compound typically involves multi-step organic reactions. For large-scale production, methods are optimized for efficiency, often employing continuous flow reactors and environmentally friendly solvents to minimize waste. A common synthetic route includes:

- Oxidation using potassium permanganate under acidic or neutral conditions.

- Reduction using sodium borohydride in methanol or ethanol.

- Substitution using alkyl halides in the presence of a base.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-8-methoxy-5-methylquinolin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the quinolinol family, which includes derivatives like 8-hydroxyquinoline, 5-ethylquinolin-8-ol, and 3-(Aminomethyl)pyridine. Key structural differences lie in substituent type, position, and electronic effects:

Substituent Position and Property Relationships

- Position 5 Substitution: Methyl vs. ethyl groups (as in 5-ethylquinolin-8-ol) influence steric hindrance and LogP, with methyl groups favoring lower molecular weight and faster diffusion in material applications .

- Aminomethyl Group at Position 3: This moiety introduces basicity and hydrogen-bonding capacity, which may enhance corrosion inhibition by adsorbing onto metal surfaces . However, analogs like 3-(Aminomethyl)pyridine demonstrate that this group also increases dermal toxicity risks .

Biological Activity

3-(Aminomethyl)-8-methoxy-5-methylquinolin-2-ol is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The specific arrangement of functional groups—an aminomethyl group at the 3-position, a methoxy group at the 8-position, and a methyl group at the 5-position—enhances its chemical reactivity and biological activity. This unique configuration allows for effective interactions with biological targets through hydrogen bonding and π-π interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. Its minimum inhibitory concentration (MIC) values have been evaluated against several pathogens, demonstrating effectiveness particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 40 | |

| Multi-drug resistant S. aureus | 30 |

The compound's mechanism of action likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, although specific molecular targets remain to be fully elucidated.

Anticancer Properties

The ability of this compound to intercalate with DNA suggests potential anticancer properties. This interaction can disrupt replication and transcription processes, leading to cytotoxic effects in cancer cells.

Case studies have shown that the compound inhibits the growth of various cancer cell lines. For instance, in vitro studies demonstrated significant cytotoxicity against:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15 | |

| HeLa (cervical cancer) | 10 | |

| A549 (lung cancer) | 12 |

The mechanism may involve targeting specific enzymes involved in cancer cell proliferation or inducing apoptosis through oxidative stress pathways.

Enzyme Inhibition

Inhibition of acetylcholinesterase (AChE) has been identified as a crucial target for therapeutic interventions in neurodegenerative diseases such as Alzheimer’s disease. Molecular docking studies have suggested that this compound can effectively bind to the active site of AChE, leading to its inhibition.

Research findings indicate that:

- The compound interacts with key residues such as Tyr123 and Trp285 within the AChE active site.

- Docking simulations reveal a favorable binding affinity, suggesting potential as a lead compound for developing AChE inhibitors.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for efficiency. Common synthetic routes include:

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral conditions |

| Reduction | Sodium borohydride | Methanol or ethanol |

| Substitution | Alkyl halides | Presence of a base |

These methods are being refined to enhance yield and reduce environmental impact through the use of green chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.